molecular formula C20H26ClF3N6O2S B2855804 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097936-11-1

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No.: B2855804
CAS No.: 2097936-11-1
M. Wt: 506.97
InChI Key: KAOBJDCSRWGVHN-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine is a useful research compound. Its molecular formula is C20H26ClF3N6O2S and its molecular weight is 506.97. The purity is usually 95%.
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Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine , often referred to as Compound X , is a synthetic organic molecule characterized by its complex structure involving a piperazine core and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19_{19}H22_{22}ClF3_3N5_{5}O2_2

IUPAC Name: this compound

Molecular Weight: 425.85 g/mol

Biological Activity Overview

The biological activity of Compound X has been investigated primarily in the context of its pharmacological properties. Notably, its structural components suggest potential interactions with various biological targets, including enzymes and receptors.

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to target proteins. The piperazine moiety is often associated with central nervous system (CNS) activity, while the imidazole sulfonamide component may contribute to its antibacterial properties.

Antimicrobial Activity

A study examined the antimicrobial efficacy of similar compounds containing the trifluoromethyl group. The results demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that Compound X may exhibit similar properties due to its structural analogies .

Anticancer Potential

In vitro studies have shown that compounds with a piperazine structure can inhibit cancer cell proliferation. For instance, derivatives of piperazine have been tested against human cancer cell lines, revealing IC50_{50} values in the micromolar range. This suggests that Compound X could have potential as an anticancer agent .

Case Study 1: Inhibition of Enzymatic Activity

A recent study focused on the inhibition of specific kinases involved in cancer pathways by similar piperazine derivatives. The results indicated that compounds with a trifluoromethyl substitution significantly inhibited kinase activity, which is crucial for tumor growth and survival .

Case Study 2: CNS Activity Assessment

Another investigation assessed the effects of piperazine-based compounds on neurotransmitter systems. The study found that these compounds could modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Data Tables

Property Value
Molecular Weight425.85 g/mol
LogP3.5 (predicted)
SolubilitySoluble in DMSO
Melting PointNot determined
Biological Activity Target Effect
AntimicrobialStaphylococcus aureusInhibition observed
AnticancerVarious cancer cell linesIC50_{50} in micromolar range
CNS ModulationSerotonin receptorsPotential anxiolytic effects

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClF3N6O2S/c1-14-26-18(13-27(14)2)33(31,32)30-5-3-16(4-6-30)28-7-9-29(10-8-28)19-17(21)11-15(12-25-19)20(22,23)24/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOBJDCSRWGVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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